3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride

Descripción general

Descripción

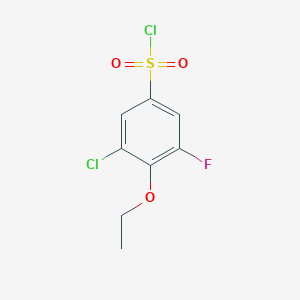

3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C8H7Cl2FO3S and a molecular weight of 273.11 g/mol . This compound is characterized by the presence of chloro, ethoxy, and fluoro substituents on a benzenesulfonyl chloride core, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

The synthesis of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 3-chloro-4-ethoxy-5-fluorobenzene. This reaction is carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve optimizing reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.

Análisis De Reacciones Químicas

3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids, depending on the reagents and conditions used.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride is C₈H₈ClF₃O₂S. Its structure includes a sulfonyl chloride group, which is known for its high reactivity toward nucleophiles, making it an essential intermediate in organic synthesis.

Pharmaceutical Synthesis

One of the primary applications of this compound is in pharmaceutical synthesis. It serves as an intermediate for developing various sulfonamide derivatives and other bioactive compounds. The sulfonyl chloride functionality allows for nucleophilic substitution reactions, leading to the formation of sulfonamides that exhibit significant biological activities.

Case Study: Anticancer Agents

A study investigating sulfonamide derivatives derived from this compound demonstrated substantial cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves the inhibition of key enzymes involved in cell proliferation pathways such as PI3K/AKT/mTOR, leading to increased apoptosis in cancer cells .

Material Science

In material science, this compound is used to develop advanced materials such as polymers and coatings. Its reactivity allows it to participate in various coupling reactions, facilitating the creation of complex organic materials with tailored properties.

Applications in Polymer Chemistry

The compound can be employed to modify polymer backbones or as a cross-linking agent, enhancing the mechanical and thermal properties of materials. This application is particularly relevant in creating high-performance coatings that require specific functional characteristics .

Chemical Biology

In chemical biology, this compound is utilized for modifying biomolecules, enabling researchers to study biological processes and develop novel therapeutic agents. Its ability to form covalent bonds with biomolecules makes it a valuable tool for probing enzyme functions and cellular signaling pathways.

Enzyme Inhibition Studies

Research has shown that compounds derived from this compound can inhibit specific enzymes by interacting with their active sites. This property is being explored for developing new treatments for inflammatory diseases and other conditions linked to enzyme dysregulation .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for sulfonamide derivatives | Significant anticancer activity observed |

| Material Science | Development of advanced polymers and coatings | Enhanced mechanical properties |

| Chemical Biology | Modification of biomolecules for enzyme studies | Potential new treatments for inflammatory diseases |

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of molecules, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to the target molecule .

Comparación Con Compuestos Similares

3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

3-Chloro-4-fluorobenzenesulfonyl chloride: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of ethoxy and fluoro substituents, leading to different reactivity and applications.

2,4-Dichlorobenzenesulfonyl chloride: Has two chloro substituents, which can influence its reactivity and the types of reactions it undergoes.

The unique combination of chloro, ethoxy, and fluoro substituents in this compound provides distinct reactivity and versatility, making it valuable in various chemical syntheses and applications.

Actividad Biológica

3-Chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride (CAS No. 1706430-92-3) is a sulfonyl chloride compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and its unique biochemical properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The sulfonyl chloride functional group is known for its reactivity, particularly in forming covalent bonds with nucleophilic sites on proteins and enzymes, which can lead to enzyme inhibition or modulation of protein function.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit various enzymes by forming stable adducts, leading to altered metabolic pathways.

- Protein Interaction : It may interfere with protein-ligand interactions, affecting cellular signaling pathways.

- Gene Expression Modulation : By interacting with transcription factors or other regulatory proteins, it can influence gene expression related to cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.

Case Studies

- Antimicrobial Activity Study : A study evaluating the antimicrobial efficacy of this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These results suggest its potential use in treating bacterial infections.

- Anticancer Activity Investigation : In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM, indicating a dose-dependent effect on cancer cell proliferation.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. The compound is characterized as a solid at room temperature, with stability influenced by environmental factors such as temperature and pH.

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Solubility | Moderate in aqueous media |

| Stability | Temperature dependent |

| Toxicity Profile | Under investigation |

Propiedades

IUPAC Name |

3-chloro-4-ethoxy-5-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2FO3S/c1-2-14-8-6(9)3-5(4-7(8)11)15(10,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZRNRKOYWZPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.